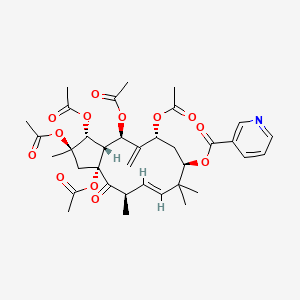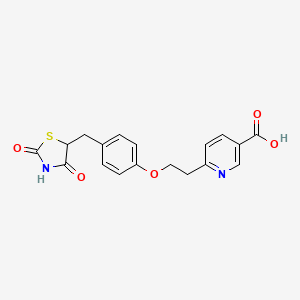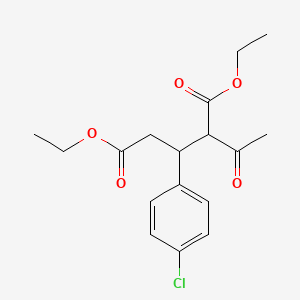
Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate is a chemical compound with the molecular formula C17H21ClO5 . It has an average mass of 340.799 Da and a monoisotopic mass of 340.107758 Da .
Molecular Structure Analysis
The molecular structure of Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate contains a total of 44 bonds, including 23 non-H bonds, 9 multiple bonds, 10 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate has a molecular formula of C17H21ClO5, an average mass of 340.799 Da, and a monoisotopic mass of 340.107758 Da .Aplicaciones Científicas De Investigación
Manganese(III)-Mediated Reactions
Manganese(III)-mediated cyclization reactions of alkenes and active methylene compounds have been explored for synthesizing diverse organic compounds. For instance, reactions involving diethyl 2,4-diacetyl-1,5-pentanedioate have yielded various cyclic and acyclic products, demonstrating the versatility of manganese(III) acetate in organic synthesis (Ouyang et al., 1997). Similar studies have shown the synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen, highlighting the role of manganese compounds in creating complex organic molecules (Qian et al., 1992).
Formation of 1,2-Dioxanes
Research on the formation of 1,2-dioxanes using tris(2,4-pentanedionato)-manganese(III) or manganese(III) acetate has provided insights into manganese(III)-induced ring formation mechanisms. These studies contribute to our understanding of how manganese(III) can facilitate the formation of cyclic organic compounds, such as 1,2-dioxanes, through intermolecular interactions and radical side reactions (Nishino et al., 1991).
Chemical Synthesis and Transformations
The reactivity of diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate with carbanions has been studied, revealing potential pathways for synthesizing benzothiophen derivatives. Such reactions are crucial for developing new pharmaceuticals and materials (Carrington et al., 1971).
Electrochemical Studies
Electrochemical reduction studies of similar compounds, like 3-chloro-2,4-pentanedione, at carbon cathodes in acetonitrile, have shed light on the mechanisms of carbon-chlorine bond cleavage and the formation of corresponding anions. This research has implications for developing new methods for chemical synthesis and environmental remediation (Samide & Peters, 1998).
Application in Materials Science
The modulation of tautomeric equilibria by ionic clusters, as observed with acetylacetone in solutions of lithium perchlorate-diethyl ether, demonstrates the impact of solvent and salt solutions on the chemical behavior of beta-diketones. This research has potential applications in materials science, particularly in modifying the properties of organic compounds for specific applications (Pocker & Spyridis, 2002).
Propiedades
IUPAC Name |
diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClO5/c1-4-22-15(20)10-14(12-6-8-13(18)9-7-12)16(11(3)19)17(21)23-5-2/h6-9,14,16H,4-5,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZWIAJXDJOYLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675839 |
Source


|
| Record name | Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |
CAS RN |
1076199-96-6 |
Source


|
| Record name | Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2S,3S,(+)]-1-Bromo-2,3-pentanediol](/img/structure/B563494.png)
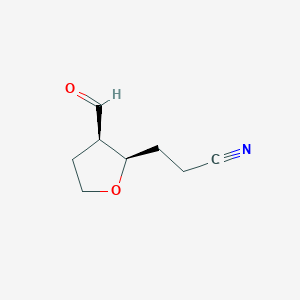

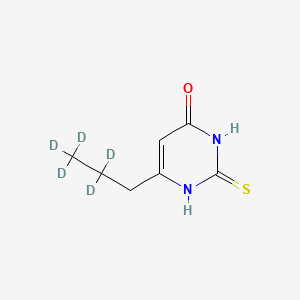
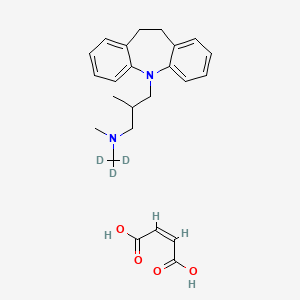
![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)
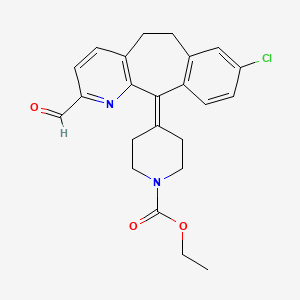
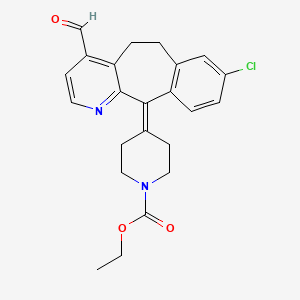
![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)

